6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Description
Properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLQXGYCKFKIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358729 | |
| Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93752-20-6 | |
| Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding thiol or thioether derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit antimicrobial properties. The thione group enhances the interaction of these compounds with bacterial enzymes, making them potential candidates for developing new antibiotics .
Anticancer Properties : Several studies have explored the anticancer potential of imidazo[4,5-b]pyridine derivatives. These compounds can inhibit specific kinases involved in cancer cell proliferation, thus serving as scaffolds for designing targeted cancer therapies .
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis Applications
Synthesis of Heterocycles : this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful in creating complex molecular architectures .
Green Chemistry : The compound has been utilized in solvent-free reactions and multi-component reactions (MCRs), promoting environmentally friendly synthetic methodologies. This aligns with contemporary trends in green chemistry aimed at reducing hazardous waste and improving reaction efficiency .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme activity related to cell wall synthesis.
- Cancer Research : A series of experiments indicated that the compound could effectively inhibit specific kinases associated with tumor growth in vitro. Further studies are required to evaluate its efficacy in vivo and its potential as a therapeutic agent.
- Inflammation Modulation : In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism by which 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Functional Group Variations: Thione vs. Ketone
Replacing the thiocarbonyl group with a ketone (2-one derivatives) alters reactivity and biological interactions. For example:
- 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS: 148038-83-9) lacks sulfur, reducing its ability to form sulfur-specific interactions but retains planar geometry. It is widely used in alkylation reactions to introduce methyl, allyl, or benzyl groups .
- Thione derivatives exhibit enhanced nucleophilicity at sulfur, enabling reactions like cyclization with 1-chloropropanal to form tricyclic thiazino-imidazopyridines .
Halogen Substitution: Bromo vs. Chloro
- 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione (CAS: 19918-37-7) shares the thione functionality but replaces bromine with chlorine. While its reactivity profile is similar, bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
- Nitration studies show bromo derivatives undergo selective substitution at position 5, whereas chloro analogues may exhibit divergent regioselectivity .
Biological Activity
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS Number: 93752-20-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antimicrobial activity, and mechanisms of action.
- Molecular Formula : C₆H₄BrN₃S
- Molecular Weight : 230.09 g/mol
- CAS Number : 93752-20-6
- Structure : The compound features a bromine atom and a thione group, contributing to its reactivity and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Antimicrobial Efficacy
A series of tests against various bacterial strains revealed:
- Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values as low as 12.5 µg/ml.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli (MIC = 25 µg/ml) .
Structure-Activity Relationship (SAR)
The presence of the bromine atom and the thione functional group in the imidazopyridine structure is critical for its biological activity. Modifications to these groups can significantly alter potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antiproliferative activity |
| Thione Group | Essential for antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione derivatives, and how are reaction conditions optimized?
- Methodology : Alkylation reactions using reagents like allylbromide or benzyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base are common. Reactions typically proceed under reflux (24–72 hours) and are monitored via TLC. Purification involves column chromatography (ethyl acetate/hexane) and recrystallization (methanol or ethanol). For example, 3-allyl and 3-benzyl derivatives are synthesized with yields up to 85% under these conditions .
- Optimization : Catalysts like tetra-n-butylammonium bromide improve reaction efficiency, while solvent polarity and temperature adjustments refine crystallinity .
Q. How is the structural conformation of derivatives confirmed post-synthesis?
- Techniques : X-ray crystallography is pivotal. Key parameters include dihedral angles between fused rings (e.g., 70.28° for 3-allyl derivatives) and planarity deviations (<0.01 Å). Hydrogen bonding (N–H···O interactions) and π-π stacking (slippage ~0.79 Å) are quantified to confirm packing motifs .
- Refinement : Hydrogen atoms are modeled as riding atoms with isotropic displacement parameters (Uiso = 1.2Ueq). Disorder in substituents (e.g., methylene groups) is addressed via restraints on bond lengths and anisotropic temperature factors .
Advanced Research Questions
Q. How can researchers address structural disorder in derivatives during crystallographic analysis?
- Approach : For disordered moieties (e.g., thiazine methylenes in tricyclic derivatives), split-site refinement with occupancy ratios (e.g., 0.817:0.183) is applied. Restraints on bond lengths (e.g., S–C distances within 0.01 Å) and isotropic thermal parameters ensure model accuracy .
- Tools : Software like SHELXL implements constraints to stabilize refinement, particularly for low-occupancy sites .
Q. What methodologies evaluate intermolecular interactions in crystalline derivatives?
- Hydrogen Bonding : N–H···O bonds (e.g., N3–H14···O1 in 3-benzyl derivatives) form pseudo-dimers with bond lengths of ~2.85 Å. These are tabulated using crystallographic data .
- π-π Stacking : Centroid-to-centroid distances (3.670 Å) and interplanar spacings (3.583 Å) are calculated from symmetry-related molecules. Slippage metrics correlate with electronic delocalization in the imidazopyridine core .
Q. How can bioactivity be assessed against targets like Aurora A kinase or metabotropic glutamate receptors?
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., angiotensin-II antagonists) quantify receptor affinity. IC₅₀ values for Aurora A inhibitors are determined via kinase inhibition assays .
- SAR Studies : Substituent effects (e.g., bromine position, allyl/benzyl groups) are correlated with activity. For example, 6-bromo derivatives show enhanced potency due to halogen-mediated hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
